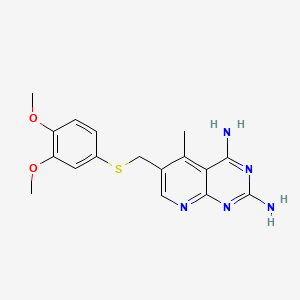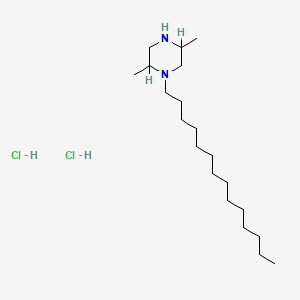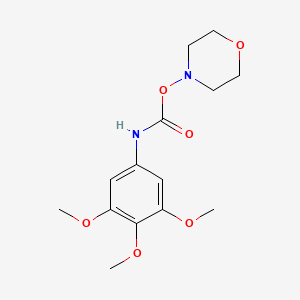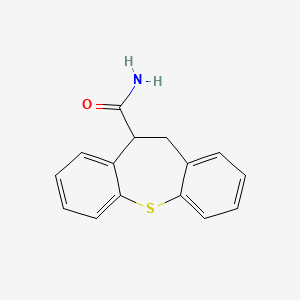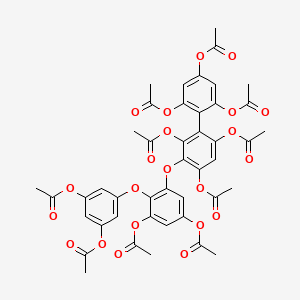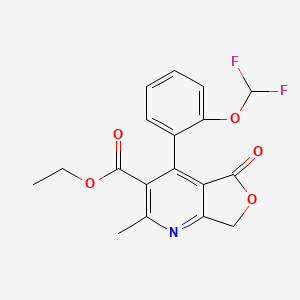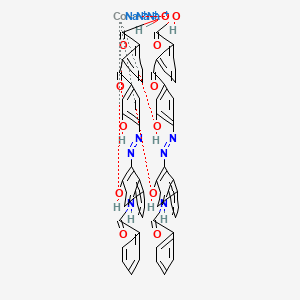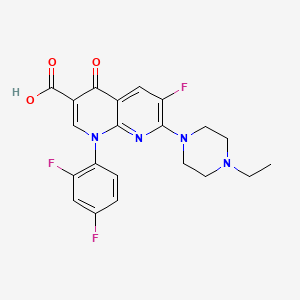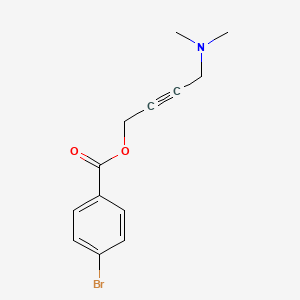
Benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester is a chemical compound with a complex structure that includes a benzoic acid moiety substituted with a bromine atom and an ester group containing a dimethylamino and butynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester typically involves the esterification of 4-bromobenzoic acid with 4-(dimethylamino)-2-butynol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrogenated compounds. Substitution reactions can result in a variety of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with specific pathways in biological systems. The bromine atom and dimethylamino group may also play roles in modulating the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-bromo-: A simpler compound lacking the ester and dimethylamino groups.
4-(Dimethylamino)benzoic acid: Contains the dimethylamino group but lacks the bromine and ester groups.
4-Bromobenzoic acid: Contains the bromine atom but lacks the ester and dimethylamino groups.
Uniqueness
Benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
130421-63-5 |
|---|---|
Molecular Formula |
C13H14BrNO2 |
Molecular Weight |
296.16 g/mol |
IUPAC Name |
4-(dimethylamino)but-2-ynyl 4-bromobenzoate |
InChI |
InChI=1S/C13H14BrNO2/c1-15(2)9-3-4-10-17-13(16)11-5-7-12(14)8-6-11/h5-8H,9-10H2,1-2H3 |
InChI Key |
FPIFHWVGBQOFQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CCOC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


